molecular formula C10H11BrO B175880 1-Bromo-3-(cyclopropylmethoxy)benzene CAS No. 126909-78-2

1-Bromo-3-(cyclopropylmethoxy)benzene

Cat. No.: B175880
CAS No.: 126909-78-2
M. Wt: 227.1 g/mol
InChI Key: QYVPRMAOEXVFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropylmethoxy group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(cyclopropylmethoxy)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. This process is facilitated by the electron-donating effect of the cyclopropylmethoxy group, which stabilizes the intermediate carbocation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(cyclopropylmethoxy)benzene
  • 1-Bromo-2-(cyclopropylmethoxy)benzene
  • 1-Bromo-3-(methoxy)benzene

Uniqueness

1-Bromo-3-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPRMAOEXVFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577519
Record name 1-Bromo-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126909-78-2
Record name 1-Bromo-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.